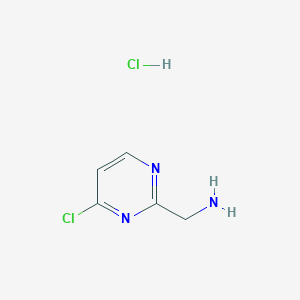

(4-Chloropyrimidin-2-yl)methanamine hydrochloride

CAS No.: 1646556-93-5

Cat. No.: VC6969740

Molecular Formula: C5H7Cl2N3

Molecular Weight: 180.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1646556-93-5 |

|---|---|

| Molecular Formula | C5H7Cl2N3 |

| Molecular Weight | 180.03 |

| IUPAC Name | (4-chloropyrimidin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H6ClN3.ClH/c6-4-1-2-8-5(3-7)9-4;/h1-2H,3,7H2;1H |

| Standard InChI Key | FUZGKSPDRZBBKK-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1Cl)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (4-chloropyrimidin-2-yl)methanamine hydrochloride, reflecting its pyrimidine core with substituents at positions 2 and 4. Its molecular formula is C₅H₇Cl₂N₃, derived from the pyrimidine ring (C₄H₃N₂), an aminomethyl group (-CH₂NH₂), a chlorine atom, and a hydrochloride counterion. The molecular weight is calculated as 180.05 g/mol for the free base and 216.51 g/mol for the hydrochloride salt, consistent with analogous pyrimidine derivatives .

Structural Analysis

The pyrimidine ring adopts a planar conformation, with the chlorine atom at position 4 and the aminomethyl group at position 2 influencing electronic distribution. X-ray crystallography data from related compounds, such as (4-methylpyrimidin-2-yl)methanamine hydrochloride, reveal intermolecular hydrogen bonding between the amine group and chloride ions, stabilizing the crystal lattice . The chlorine substituent enhances electrophilicity at position 4, making it reactive toward nucleophilic substitution.

Table 1: Comparative Structural Data of Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| (4-Chloropyrimidin-2-yl)methanamine HCl | C₅H₇Cl₂N₃ | 216.51 | 4-Cl, 2-CH₂NH₂·HCl |

| (4-Methylpyrimidin-2-yl)methanamine HCl | C₆H₁₀ClN₃ | 159.62 | 4-CH₃, 2-CH₂NH₂·HCl |

| (4,6-Dichloropyrimidin-2-yl)methanamine HCl | C₅H₆Cl₃N₃ | 214.48 | 4,6-Cl₂, 2-CH₂NH₂·HCl |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4-chloropyrimidin-2-yl)methanamine hydrochloride can be inferred from methods used for analogous compounds:

-

Chlorination of Pyrimidine Precursors: Starting with 2-aminomethylpyrimidine, electrophilic aromatic substitution introduces chlorine at position 4 using reagents like POCl₃ or Cl₂ gas under controlled conditions .

-

Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

Optimization Challenges

Key challenges include minimizing di- or tri-chlorination byproducts and ensuring regioselectivity. Computational modeling, such as free energy perturbation (FEP) studies, has been employed to predict reaction pathways and optimize conditions for monosubstitution .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for the target compound is scarce, analogs suggest:

-

Melting Point: ~200–220°C (decomposition observed near 220°C in dichloro analogs).

-

Solubility: High solubility in polar solvents (e.g., water, DMSO) due to ionic hydrochloride nature; logP ≈ 1.2, indicating moderate lipophilicity .

Spectroscopic Characteristics

-

IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-Cl (600–800 cm⁻¹), and aromatic C=C/C=N (1500–1600 cm⁻¹) .

-

NMR: ¹H NMR signals for the aminomethyl group (δ 3.8–4.2 ppm) and pyrimidine protons (δ 8.1–8.5 ppm).

Biological Activity and Applications

Table 2: Biological Activity of Selected Pyrimidine Analogs

| Compound | Target | IC₅₀ (nM) | Selectivity (vs. Wild Type) |

|---|---|---|---|

| Imidazo[3.2-b]pyrazole derivative | EGFR L858R/T790M/C797S | 17.1 | >40 µM (2,340-fold) |

| (4-Methylpyrimidin-2-yl)methanamine HCl | N/A | N/A | N/A |

Industrial Applications

-

Agrochemicals: Chlorinated pyrimidines serve as intermediates in herbicides and fungicides.

-

Material Science: Pyrimidine hydrochlorides are utilized in coordination polymers for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume